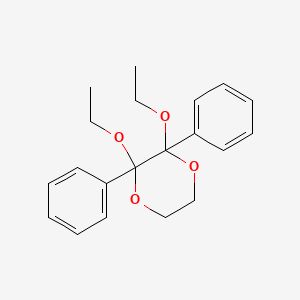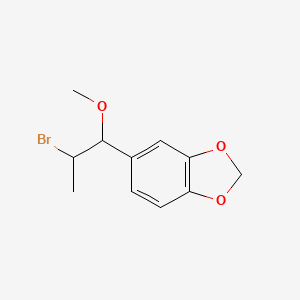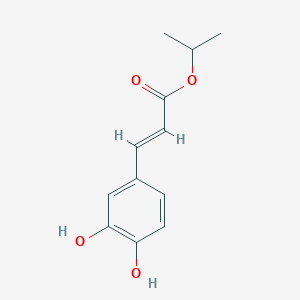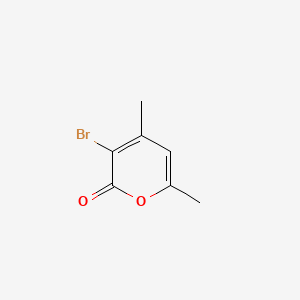
3-Bromo-4,6-dimethyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,6-dimethyl-2H-pyran-2-one is a chemical compound with the molecular formula C7H7BrO2. It belongs to the class of pyrone derivatives, which are six-membered conjugated cyclic esters. Pyrones are known for their diverse biological activities and are often used as building blocks in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethyl-2H-pyran-2-one typically involves the bromination of 4,6-dimethyl-2H-pyran-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrone derivatives.
- Oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,6-dimethyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethyl-2H-pyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dibromo-2H-pyran-2-one: Contains an additional bromine atom, leading to different reactivity and applications.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Contains a hydroxyl group, which alters its chemical properties and reactivity
Uniqueness: This makes it a valuable compound for various synthetic and research purposes .
Eigenschaften
CAS-Nummer |
669-95-4 |
|---|---|
Molekularformel |
C7H7BrO2 |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
3-bromo-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
InChI-Schlüssel |
PCJLUGUBXDBHFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
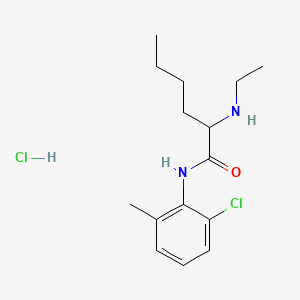
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
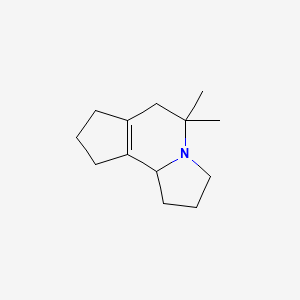
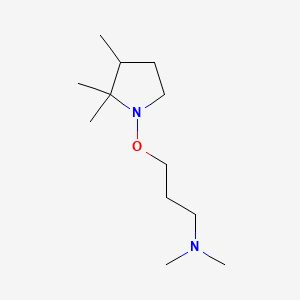
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
